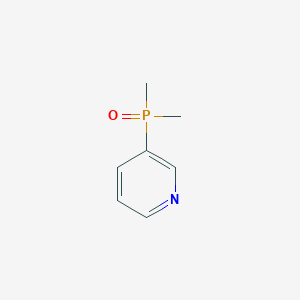

Dimethyl(pyridin-3-yl)phosphine oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

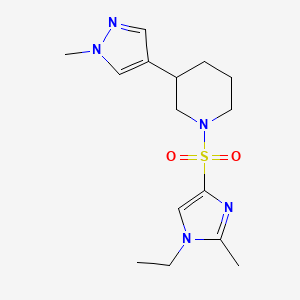

Dimethyl(pyridin-3-yl)phosphine oxide, with the chemical formula (CH₃)₂P(O)H , is a colorless liquid that is soluble in polar organic solvents. It exists predominantly in the phosphine oxide form, rather than the hydroxy tautomer. A related compound is diphenylphosphine oxide, which shares similar properties .

Molecular Structure Analysis

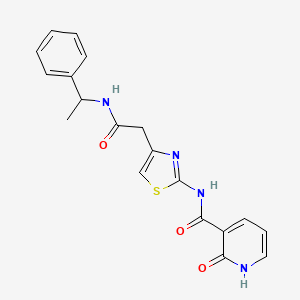

The molecular structure of this compound consists of a phosphorus atom (P) bonded to two methyl groups (CH₃) and an oxygen atom (O). The pyridine ring (pyridin-3-yl) is attached to the phosphorus atom. The P-O bond is short and polar, contributing to its stability .

Chemical Reactions Analysis

科学的研究の応用

Raman Spectroscopy and SERS Studies

Dimethyl(pyridin-3-yl)phosphine oxide has been studied using Raman spectroscopy and surface-enhanced Raman scattering (SERS). These studies provide insights into the molecular geometries and vibrational frequencies of similar compounds, which are essential for understanding their chemical properties and potential applications (Proniewicz et al., 2014).

Enantioselective Synthesis

This compound plays a role in enantioselective synthesis processes. It has been involved in the construction of pyridine N-oxides featuring 2,3-dihydrofuran motifs, which are significant in the development of optically active compounds (Zhang et al., 2019).

Synthesis of Phosphine Oxides

Research has been conducted on the synthesis of various tertiary phosphine oxides, including those containing pyridine rings. These studies focus on the structural aspects and potential applications in different chemical contexts (Tashev et al., 1996).

Antitumoral Studies

This compound and related compounds have been examined for their antitumoral properties. Studies have investigated the cytotoxic activities of metal complexes containing these compounds, highlighting their potential in cancer treatment (Ortego et al., 2016).

Catalysis

This compound has been used in ruthenium-catalyzed arylation reactions. Its role as a preligand in these reactions demonstrates its utility in organic synthesis, especially in C-H bond functionalization (Ackermann, 2005).

Ligand Synthesis and Catalysis

It has also been employed in the synthesis of chiral pyridine-phosphine ligands, which have been used in enantioselective palladium-catalyzed allylic substitutions. This highlights its role in creating compounds essential for asymmetric synthesis (Brunel et al., 1997).

Pharmacological Applications

Although not directly related to this compound, related phosphine oxides have been studied for their pharmacological properties, such as antiinflammatory activities. This indicates the broader potential of phosphine oxides in medical research (Mironov et al., 2014).

作用機序

Target of Action

Dimethyl(pyridin-3-yl)phosphine oxide is a tertiary phosphine compound . Tertiary phosphines are known to play a significant role in transition metal catalysis and organocatalysis . They are often used as ligands in these reactions, suggesting that their primary targets are likely to be the metal centers of various catalysts .

Mode of Action

Tertiary phosphines are known to act as ligands, forming complexes with metal centers in catalytic reactions . They can donate electron density to the metal center, facilitating various transformations .

Biochemical Pathways

These could potentially include reactions in the synthesis of various pharmaceuticals, as pyridinium salts (which are structurally similar to this compound) are known to be involved in a wide range of biological activities .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a ligand in catalytic reactions, it could potentially facilitate a wide range of chemical transformations .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific metal center it is interacting with .

特性

IUPAC Name |

3-dimethylphosphorylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NOP/c1-10(2,9)7-4-3-5-8-6-7/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLPKQGTJZEENJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2741557.png)

![2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2741570.png)

![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2741572.png)

![4-methoxy-N-[2,5,6-trimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2741574.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)